8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
“8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . 1,5-Naphthyridines are heterocyclic compounds that have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . Some of the published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . A Stille cross-coupling reaction was also used to reach the 1,5-naphthyridine ring .Molecular Structure Analysis
1,5-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . A subsequent nucleophilic aromatic substitution then takes place to generate the anionic intermediate .Scientific Research Applications
Synthesis and Chemical Properties
- 8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is significant in the field of organic synthesis, serving as an intermediate in the preparation of various chemical compounds. Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, a related compound, highlighting the importance of such intermediates in producing non-steroidal anti-inflammatory agents (Xu & He, 2010).
- Another study by Zlatoidský and Gabos (2009) focused on the synthesis of similar compounds, such as 6-Bromo-1,2,3,4-tetrahydroisoquinoline, through the reductive amination of Schiff's Bases, further emphasizing the role of these compounds in complex chemical syntheses (Zlatoidský & Gabos, 2009).
Application in Medicinal Chemistry
- Naphthyridine derivatives, closely related to this compound, have been studied for their pharmacological properties. For instance, a novel compound, 10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone, showed promising anticancer activity in human melanoma cell lines (Kong et al., 2018).
- The study of imidazonaphthyridine derivatives, which share structural similarities with this compound, has led to insights into their molecular structure and potential applications in drug design (Sivakumar et al., 1996).
Potential in Antimicrobial Research
- Alkoxyphthalimide derivatives of naphthyridine have been synthesized and evaluated for their antimicrobial properties. This demonstrates the potential of naphthyridine derivatives in the development of new antimicrobial agents (Bhambi et al., 2009).
Role in Material Science and Analytical Chemistry
- The study of the mass spectra of various naphthyridines, including methyl derivatives, provides valuable insights into their chemical behavior, which can be critical in material science and analytical chemistry applications (Paudler & Kress, 1967).
Future Directions
Given the significant importance of 1,5-naphthyridines in the field of medicinal chemistry , future research could focus on exploring the synthesis, reactivity, and applications of various 1,5-naphthyridine derivatives, including “8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine”. This could lead to the discovery of new compounds with potential therapeutic applications.
Mechanism of Action
Target of Action
The specific targets of 1,5-naphthyridines can vary widely depending on their specific structures and functional groups. Many 1,5-naphthyridines exhibit a great variety of biological activities .
Mode of Action
The mode of action of 1,5-naphthyridines can also vary. For example, alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
properties
IUPAC Name |
8-bromo-6-methoxy-1,7-dimethyl-3,4-dihydro-2H-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7-9(12)10-8(13-11(7)15-3)5-4-6-14(10)2/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVXJNJJZDKQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2C)N=C1OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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